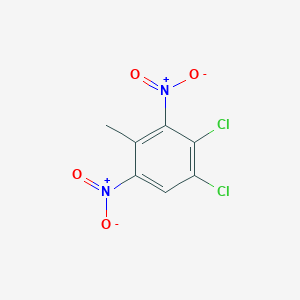

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

説明

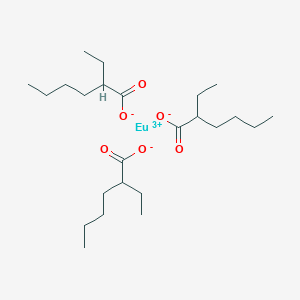

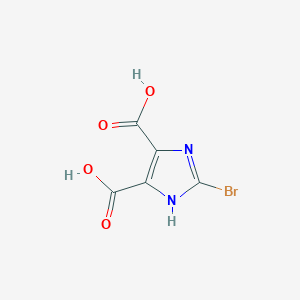

“1,2-Dichloro-4-methyl-3,5-dinitrobenzene” is a type of organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are aromatic compounds that contain one or more nitro groups (-NO2) attached to a benzene ring . They are typically used in the production of dyes, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of nitrobenzenes generally involves the nitration of benzene or its derivatives . This process typically involves the reaction of benzene with nitric acid (HNO3), often in the presence of a catalyst such as sulfuric acid (H2SO4). The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer .Chemical Reactions Analysis

Nitrobenzenes can undergo a variety of chemical reactions, including reduction to anilines, displacement reactions with nitrite ions, and oxidation of primary amines . The specific reactions that “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” can undergo would depend on the specific arrangement of the chlorine, methyl, and nitro groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” would depend on its specific structure. Nitrobenzenes are typically characterized by their high reactivity, due to the presence of the nitro group, which is a strong electron-withdrawing group .科学的研究の応用

Reactions with Amines

1,2-Dichloro-4-methyl-3,5-dinitrobenzene (DCDNB) exhibits significant chemical reactivity with primary and secondary amines, producing monosubstituted nitro products with high yields (85 to 95%). This reactivity was demonstrated in reactions conducted in acetonitrile at room temperature. Notably, when excess amine is used under reflux conditions, a chloro-nitro-disubstituted product is formed. Amines such as piperidine, pyrroline, dimethylamine, and methylamine showed high reactivity in both mono- and disubstitution reactions, indicating the compound's potential for diverse chemical syntheses and applications in organic chemistry (Menezes et al., 2007).

Electrochemical Sensing

The compound's derivative, 1-chloro-2,4-dinitrobenzene (CDNB), has been used in the development of a simple analytical configuration for electrochemical sensing. This involves the use of magnetic molecularly imprinted particles (mag-MIPs) captured by a magneto-sensor for the determination of CDNB. This methodology demonstrates the potential of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene derivatives in creating selective and sensitive sensors for chemical analysis and environmental monitoring (Ruiz-Córdova et al., 2018).

Organic Synthesis Correction

A study correcting the synthesis route of 4-methoxy-3,5-dinitrobenzaldehyde highlights the importance of accurate chemical reactions involving nitrobenzene derivatives. The corrected synthesis, avoiding the mistaken identification of intermediates, underlines the critical role of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene and its derivatives in organic synthesis, particularly in the accurate production of intermediates for further chemical processes (Monk et al., 2003).

Amination Reactions

The amination of dinitrobenzenes, including 1,2-dinitrobenzene, with liquid methylamine solution demonstrates the compound's versatility in chemical modifications. This process yields mono- and bis(methylamino)-substituted compounds, showcasing the compound's utility in synthetic chemistry for introducing amino groups into aromatic systems (Woźniak et al., 2010).

Ion-Pairing Effects

The study of ion-pairing effects in room temperature ionic liquids using dinitrobenzenes, including 1,2-dinitrobenzenes, reveals strong ion-pairing interactions. This research suggests potential applications in the design of ionic liquids and electrochemical systems, where the unique ion-pairing properties of compounds like 1,2-Dichloro-4-methyl-3,5-dinitrobenzene can be exploited for advanced material science applications (Fry, 2003).

Safety And Hazards

特性

IUPAC Name |

1,2-dichloro-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHKGLGGTMRFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575833 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

CAS RN |

53278-85-6 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)

![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)